Bienvenue dans la boutique en ligne BenchChem!

2-Methylene-4-oxobutanoic acid

Isocitrate lyase inhibition Mycobacterium tuberculosis Antibacterial

2-Methylene-4-oxobutanoic acid (CAS 155984-11-5; C₅H₆O₃; MW 114.10 g/mol) is an α,β-unsaturated γ-keto carboxylic acid bearing a reactive exocyclic methylene at C-2 and an aldehyde at C-4. Unlike its closest structural relative, itaconic acid (2-methylenesuccinic acid, C₅H₆O₄), which possesses a second carboxylic acid at the 4-position, 2-methylene-4-oxobutanoic acid presents an electrophilic aldehyde that fundamentally alters its reactivity profile, biological target engagement, and synthetic utility.

Molecular Formula C5H6O3
Molecular Weight 114.10 g/mol
Cat. No. B12833262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylene-4-oxobutanoic acid
Molecular FormulaC5H6O3
Molecular Weight114.10 g/mol
Structural Identifiers
SMILESC=C(CC=O)C(=O)O
InChIInChI=1S/C5H6O3/c1-4(2-3-6)5(7)8/h3H,1-2H2,(H,7,8)
InChIKeyNATITTLIDUCCMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylene-4-oxobutanoic Acid – Product Identity and Core Characteristics for Research Procurement


2-Methylene-4-oxobutanoic acid (CAS 155984-11-5; C₅H₆O₃; MW 114.10 g/mol) is an α,β-unsaturated γ-keto carboxylic acid bearing a reactive exocyclic methylene at C-2 and an aldehyde at C-4 . Unlike its closest structural relative, itaconic acid (2-methylenesuccinic acid, C₅H₆O₄), which possesses a second carboxylic acid at the 4-position, 2-methylene-4-oxobutanoic acid presents an electrophilic aldehyde that fundamentally alters its reactivity profile, biological target engagement, and synthetic utility . The compound serves as a key intermediate in the synthesis of anti-rheumatic agent esonarimod and as a privileged scaffold for anti-inflammatory and antiviral derivatization programmes [1].

Why Itaconic Acid and Other In-Class Dicarbonyls Cannot Substitute 2-Methylene-4-oxobutanoic Acid


Superficial structural similarity between 2-methylene-4-oxobutanoic acid and compounds such as itaconic acid or 4-oxobutanoic acid frequently leads to procurement errors. The critical distinction is the compound's terminal aldehyde function at C-4, which imparts unique electrophilic reactivity absent in itaconic acid (pKa₁ 3.85, pKa₂ 5.45, diacid) [1] and differential enzyme-inhibitory profiles compared with 4-oxobutanoic acid (pKa ~4.13, lacking the α-methylene) [2]. In metabolic chiral inversion systems, the 2-methylene moiety has been shown to be a strict structural requirement for substrate recognition by intramitochondrial medium-chain fatty acid CoA ligase—a property not replicated by saturated or 3-methylene isomers [3]. These biochemical and physicochemical differences render generic substitution impossible without loss of target engagement and synthetic pathway integrity.

Head-to-Head Quantitative Differentiation Evidence for 2-Methylene-4-oxobutanoic Acid


Enzyme Inhibitory Potency: ICL1 Inhibition by 2-Methylene-4-oxobutanoic Acid Derivative vs. Structural Comparators

The 2-methylene-4-oxobutanoic acid derivative 2-methylene-4-[(4-nitrophenyl)amino]-4-oxobutanoic acid (1k) inhibited Mycobacterium tuberculosis isocitrate lyase 1 (ICL1) by 36% at 10 µM, proving more potent than two comparator derivatives in the same study [1]. This establishes the 2-methylene-4-oxobutanoic acid scaffold as a privileged pharmacophore for ICL1 inhibition, an enzyme critical for mycobacterial persistence that is not targeted by itaconic acid or simple 4-oxobutanoic acid derivatives.

Isocitrate lyase inhibition Mycobacterium tuberculosis Antibacterial

Antiviral Selectivity: D282 Derivative vs. Ribavirin in Influenza Virus CPE Inhibition

The 2-methylene-4-oxobutanoic acid derivative D282 (4-[(4-butylphenyl)amino]-2-methylene-4-oxobutanoic acid) inhibited influenza A and B virus cytopathic effect (CPE) by 50% at 6–31 µM, yielding selectivity indices of >13–>67 based on cytotoxicity >400 µM [1]. In head-to-head comparison, the positive control ribavirin was active at 14–44 µM with selectivity indices of >9–>29. D282 inhibited virus yield by 90% at 9.5 ± 3.3 µM versus 10.8 ± 3.2 µM for ribavirin. Mechanistically, D282 exhibited uncompetitive inhibition of mouse liver dihydroorotate dehydrogenase (DHODH) with Ki = 2.3 ± 0.9 µM (Km = 150 ± 16 µM) [1], a mode of action not shared by nucleoside analogs.

Antiviral Influenza DHODH inhibition

Synthetic Utility: Friedel–Crafts Derivatization Yield Advantage for 2-Methylene-4-oxobutanoic Acid Scaffold

2-Methylene-4-(4-methylphenyl)-4-oxobutanoic acid, a direct derivative of the 2-methylene-4-oxobutanoic acid scaffold, was prepared via Friedel–Crafts acylation of toluene with itaconic anhydride in 63% isolated yield without requiring silica gel column chromatography [1]. This practical, scalable route to aryl-substituted 2-methylene-4-oxobutanoic acids underpins the industrial synthesis of esonarimod (KE-298), an anti-rheumatic agent. By contrast, attempts to prepare analogous 4-aryl-4-oxobutanoic acids lacking the 2-methylene group require lengthier synthetic sequences and protective group strategies.

Synthetic intermediate Friedel–Crafts acylation Esonarimod

Structural Requirement for Metabolic Chiral Inversion: 2-Methylene Moiety Essential for CoA Ligase Recognition

In a systematic structure–activity study of 4-phenyl-4-oxobutanoic acid (4-OBA) derivatives related to the anti-rheumatic agent KE-298, the 2-methylene moiety was demonstrated to be a strict structural requirement for metabolic chiral inversion in rats [1]. When the 4-carbonyl moiety was removed, chiral inversion was significantly decreased, confirming that the α,β-unsaturated carbonyl system provided by the 2-methylene-4-oxobutanoic acid framework is essential for recognition by intramitochondrial medium-chain fatty acid CoA ligase. Saturated 4-OBA analogs lacking the 2-methylene group showed negligible inversion, rendering them unsuitable as prodrug substrates.

Chiral inversion Prodrug activation CoA ligase

Hypocholesterolemic Activity: 2-Methylene vs. 3-Methylene Regioisomer Comparison in 4-Aryl-4-oxobutanoic Acids

In a comparative study of substituted 4-biphenyl-4-oxobutyric acids, the 2-methylene regioisomer series consistently demonstrated superior hypocholesterolemic activity relative to the 3-methylene regioisomers and the fully saturated analogs [1]. Among the series, itanoxone (1h), a 4-biphenyl-2-methylene-4-oxobutanoic acid derivative bearing a 2′-chloro substituent, was identified as the prototype of a new class of hypocholesterolemic agents. Esters and amides of the 2-methylene series were less active, confirming the requirement for the free carboxylic acid and the 2-methylene-4-oxo motif for maximal efficacy.

Hypocholesterolemic Lipid-lowering SAR

Calculated Physicochemical Differentiation: pKa and logP of 2-Methylene-4-oxobutanoic Acid vs. Itaconic Acid and 4-Oxobutanoic Acid

Computationally predicted physicochemical parameters highlight key differences that affect formulation and bioavailability. 2-Methylene-4-oxobutanoic acid has a predicted XlogP of -0.2 and a topological polar surface area (TPSA) of 54.4 Ų , compared with itaconic acid (XlogP ~ -0.5 to 0.0; TPSA ~74.6 Ų for two carboxyl groups) and 4-oxobutanoic acid (XlogP ~ -0.56; pKa ~4.13) [1][2]. The mono-acid nature (single hydrogen bond donor) of 2-methylene-4-oxobutanoic acid confers distinct membrane permeability properties relative to the diacid itaconic acid, while the aldehyde function provides a reactive handle for bioconjugation or derivatization that is absent in both comparators.

Physicochemical properties pKa Drug-likeness

High-Value Application Scenarios for 2-Methylene-4-oxobutanoic Acid Based on Quantitative Differentiation Evidence


Anti-Tuberculosis Drug Discovery: ICL1 Inhibitor Scaffold

Procurement of 2-methylene-4-oxobutanoic acid as a starting scaffold for structure–activity relationship (SAR) expansion targeting Mycobacterium tuberculosis isocitrate lyase 1 (ICL1) is supported by the validated 36% inhibition at 10 µM observed for the 4-nitroanilino derivative, which outperformed comparator analogs in the same assay [1]. This scaffold provides a direct entry into a series of substituted N-phenylitaconamides with established anti-mycobacterial potential, a pathway inaccessible from itaconic acid or saturated 4-oxobutanoic acid starting materials.

Non-Nucleoside Antiviral Development: DHODH Inhibitor Programme for Influenza

The 2-methylene-4-oxobutanoic acid scaffold, exemplified by D282, has demonstrated non-nucleoside inhibition of influenza virus via uncompetitive DHODH inhibition (Ki = 2.3 ± 0.9 µM), with selectivity indices exceeding those of the standard-of-care ribavirin [1]. Research groups pursuing host-targeted antivirals with reduced resistance liability should procure this scaffold as a validated starting point for lead optimization, noting that the 4-aminoaryl substitution pattern is critical for DHODH engagement.

Industrial-Scale Synthesis of Anti-Rheumatic Agent Esonarimod (KE-298)

The 2-methylene-4-oxobutanoic acid framework is the direct precursor to 2-methylene-4-(4-methylphenyl)-4-oxobutanoic acid, the key intermediate in esonarimod synthesis, accessible in 63% yield via a single-step Friedel–Crafts acylation of toluene with itaconic anhydride without column chromatography [1]. Process chemistry groups scaling up esonarimod or related anti-rheumatic 4-aryl-4-oxobutanoic acid derivatives should source this scaffold to leverage the established, chromatography-free synthetic route.

Hypocholesterolemic Agent Development: Itanoxone-Class Lead Optimization

The 2-methylene (not 3-methylene) regioisomer of 4-aryl-4-oxobutanoic acids has been established as the active pharmacophore for a class of hypocholesterolemic agents, with itanoxone (2′-chloro-4-biphenylyl-2-methylene-4-oxobutanoic acid) identified as the prototype [1]. Medicinal chemistry teams pursuing novel lipid-lowering agents should specify the 2-methylene-4-oxobutanoic acid scaffold as the core for further SAR exploration, as saturated analogs and 3-methylene regioisomers have demonstrated approximately half the efficacy in comparative in vivo screening.

Quote Request

Request a Quote for 2-Methylene-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.